BENGHE Foundational & Exploratory

Check Availability & Pricing

3-(Pyridin-2-yl)propanoic acid CAS number
15197-75-8

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 3-(Pyridin-2-yl)propanoic acid

Cat. No.: B108000

An In-depth Technical Guide to 3-(Pyridin-2-yl)propanoic Acid (CAS: 15197-75-8)

Foreword

As a Senior Application Scientist, my objective extends beyond merely presenting data. It is to
provide a narrative that intertwines fundamental chemical principles with practical, field-tested
applications. This guide on 3-(Pyridin-2-yl)propanoic acid is crafted for the discerning
researcher, scientist, and drug development professional. It is structured to provide not just
protocols and properties, but the underlying scientific rationale—the "why" behind the "how."
We will explore this versatile molecule from its core physicochemical identity to its synthesis,
characterization, and potential applications, ensuring that every piece of information is robust,
verifiable, and grounded in authoritative science.

Compound Profile and Physicochemical Properties

3-(Pyridin-2-yl)propanoic acid is a bifunctional organic compound featuring a pyridine ring
linked to a propanoic acid moiety via a two-carbon chain. This structure is of significant interest
in medicinal chemistry and materials science. The pyridine nitrogen acts as a hydrogen bond
acceptor and a coordination site for metals, while the carboxylic acid group provides a reactive
handle for a multitude of chemical transformations, such as amide bond formation and
esterification.

Understanding its fundamental properties is the first step in any research endeavor. These
values dictate solvent selection, reaction conditions, and potential analytical methods.
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Property Value Source
CAS Number 15197-75-8 [1][2]
Molecular Formula CsHoNO:2 [1]
Molecular Weight 151.16 g/mol [1]
IUPAC Name 3-pyridin-2-ylpropanoic acid [1]
Synonyms 3-(2-Pyridyl)propionic Acid [3]
Not available; typically a solid
Appearance
at room temperature.
) Commercially available up to
Purity [2]
98%
Not consistently reported;
Melting Point related isomer (3-yl) melts at
156-160 °C
SMILES C1=CC=NC(=C1l)CCC(=0)O [1]

Spectroscopic Characterization: A Structural
Validation System

The identity and purity of 3-(Pyridin-2-yl)propanoic acid must be rigorously confirmed before
its use in any application. Spectroscopic methods provide a definitive fingerprint of the
molecule.

'H NMR Spectroscopy

The proton NMR spectrum is one of the most informative tools for structural elucidation. For
this compound, dissolved in a suitable deuterated solvent like CDCIs or DMSO-ds, we expect to
see distinct signals corresponding to the different proton environments.

o Pyridyl Protons (4H): The four protons on the pyridine ring will appear in the aromatic region
(typically & 7.0-8.6 ppm). Due to the substitution at the 2-position, they will exhibit a complex
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splitting pattern. The proton at the 6-position (adjacent to the nitrogen) is expected to be the
most downfield.

o Methylene Protons (4H): The two methylene groups (-CHz-CHz-) will appear as two distinct
multiplets, likely triplets if coupling is clean, in the upfield region. The -CHz- group adjacent to
the pyridine ring will be further downfield (approx. 6 2.8-3.2 ppm) than the -CHz- group
adjacent to the carboxyl group (approx. & 2.5-2.9 ppm) due to the ring's electron-withdrawing
effect.[4]

o Carboxyl Proton (1H): The acidic proton of the carboxylic acid will appear as a broad singlet
at the far downfield end of the spectrum (typically 4 10-12 ppm), and its presence can be
confirmed by a D20 exchange experiment, which would cause the signal to disappear.[4]

3C NMR Spectroscopy

The 3C NMR spectrum complements the *H NMR by providing information about the carbon
skeleton. We anticipate eight distinct signals:

o Carbonyl Carbon: A single resonance far downfield (6 ~170-180 ppm).[1]

o Pyridyl Carbons: Five signals in the aromatic region (& ~120-160 ppm), with the carbon at
the 2-position (C2) being the most downfield due to its direct attachment to the nitrogen and
the substituent.

» Methylene Carbons: Two signals in the aliphatic region (& ~30-40 ppm).

Mass Spectrometry

Mass spectrometry confirms the molecular weight of the compound. Using electrospray
ionization (ESI), one would expect to observe the protonated molecule [M+H]* at m/z 152.17.
[1] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental
composition.

Synthesis and Purification Protocol

A common and reliable method for synthesizing 3-(pyridin-2-yl)propanoic acid is through the
catalytic hydrogenation of its unsaturated precursor, 3-(pyridin-2-yl)acrylic acid. This method is
favored for its high yield and clean conversion.
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Causality Behind Experimental Choices:

Catalyst: Palladium on carbon (Pd/C) is the catalyst of choice for the hydrogenation of
carbon-carbon double bonds. It provides a surface for the reaction to occur efficiently and is
easily removed by filtration.[5]

Solvent: A polar protic solvent like ethanol or a less polar solvent like ethyl acetate is typically
used. Ethanol is excellent for dissolving the starting material and the product, facilitating a
homogeneous reaction.[5]

Hydrogen Source: Pressurized hydrogen gas (Hz) is the reducing agent. The pressure is
increased (e.g., to 4 atmospheres) to increase the concentration of hydrogen in the solution,
thereby accelerating the reaction rate.[5]

Step-by-Step Synthesis Protocol:

Reaction Setup: To a hydrogenation flask, add 3-(pyridin-2-yl)acrylic acid (1 equivalent).

Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol
%).

Solvent Addition: Add a suitable solvent, such as ethanol or ethyl acetate, to dissolve the
starting material completely.

Hydrogenation: Secure the flask in a Parr shaker or similar hydrogenation apparatus. Purge
the vessel with nitrogen gas before introducing hydrogen. Pressurize the vessel with
hydrogen gas (e.g., 4 atm) and begin agitation.

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or by
observing the cessation of hydrogen uptake. The reaction is typically complete within 12-24
hours.

Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the
vessel with nitrogen.

Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the Pd/C
catalyst. Wash the Celite pad with the reaction solvent to ensure all product is collected.
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 Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The
product can be further purified by recrystallization from a suitable solvent system (e.qg.,
ethanol/water) to obtain pure 3-(pyridin-2-yl)propanoic acid.

Reaction Mixture [ﬁltrauumnrough(:elne] Filtrate _(Solvent n)_ Crude Product
R Pd/C,

(Hz, 4 atm, Ethanol, 24h) (Removes ) | (Rotary Evaporator) SR "€ 3-(Pyridin-2-y)propanoic acid

Click to download full resolution via product page

Caption: Catalytic hydrogenation workflow for 3-(pyridin-2-yl)propanoic acid.

Applications in Research and Development

The true value of 3-(Pyridin-2-yl)propanoic acid lies in its utility as a versatile molecular
scaffold. Its bifunctional nature allows for selective modifications at either the pyridine ring or
the carboxylic acid, making it a valuable building block in several areas.

e Medicinal Chemistry: Arylpropionic acid derivatives are a well-known class of non-steroidal
anti-inflammatory drugs (NSAIDs).[6] The pyridine moiety in this compound can act as a
bioisostere for a phenyl ring, potentially improving pharmacokinetic properties like solubility
or metabolic stability.[7] It serves as a key intermediate for creating libraries of novel
compounds for screening against various biological targets.

o Coordination Chemistry: The nitrogen atom of the pyridine ring is an excellent ligand for
coordinating with metal ions. The related isomer, 3-(pyridin-3-yl)propanoic acid, has been
used to synthesize coordination polymers with interesting structural and luminescent
properties. This suggests that the 2-yl isomer could be similarly employed in the
development of novel materials, catalysts, or metal-organic frameworks (MOFs).

» Bioconjugation: The carboxylic acid can be activated (e.g., as an NHS ester) to react with
primary amines on biomolecules like proteins or peptides, making it a useful linker in
bioconjugation applications.
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Caption: Key derivatization pathways and applications of the title compound.

Safety, Handling, and Storage

Scientific advancement must be accompanied by a commitment to safety. Based on
aggregated GHS data, 3-(Pyridin-2-yl)propanoic acid presents several hazards that require
careful management.[1]

e Hazard Statements:
o H315: Causes skin irritation.[1][3]
o H318/H319: Causes serious eye damage/irritation.[1][3]
o H335: May cause respiratory irritation.[1][3]

 Precautionary Measures:

o

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[8]

[¢]

P280: Wear protective gloves, protective clothing, eye protection, and face protection.[8]

[¢]

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove
contact lenses, if present and easy to do. Continue rinsing.[8]

[¢]

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[8]
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Handling and Storage Protocol:

Handling: This compound should only be handled in a well-ventilated area, preferably within
a chemical fume hood, to avoid inhalation of dust.[9][10] Standard personal protective
equipment (PPE), including a lab coat, nitrile gloves, and safety glasses with side shields, is
mandatory.[9]

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[3] Keep
away from strong oxidizing agents.

References

PubChem. (n.d.). 3-(Pyridin-2-yl)propanoic acid. National Center for Biotechnology
Information.

PrepChem.com. (n.d.). Synthesis of A. 3-(3-Pyridinyl)propanoic Acid.

Singh, A., & Kumar, A. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in
Pharmacological Activities. International Journal of Pharmaceutical and
Phytopharmacological Research, 10(1), 133-143.

Jin, M. H., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-
Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 933580.
Doc Brown's Chemistry. (n.d.). H-1 proton nmr spectrum of propanoic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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